
15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone is a chemical compound with the molecular formula C21H26O6 and a molecular weight of 374.428 g/mol This compound is characterized by its unique structure, which includes a phenyl group and multiple ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted precursor with a series of ketone-forming reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The ketone functionalities can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.
Medicine: Research is ongoing to evaluate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, its hydroxyl and ketone groups may participate in hydrogen bonding and other interactions with enzymes or receptors .
Comparaison Avec Des Composés Similaires
1,4,7,10,13-Pentadecanepentone: Shares a similar backbone but lacks the phenyl group.
15-Hydroxy-1-phenylpentadecane: Similar structure but without the multiple ketone functionalities.
Propriétés
Numéro CAS |
142383-48-0 |
|---|---|
Formule moléculaire |
C21H26O6 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
15-hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone |
InChI |
InChI=1S/C21H26O6/c22-15-14-20(26)11-10-18(24)7-6-17(23)8-9-19(25)12-13-21(27)16-4-2-1-3-5-16/h1-5,22H,6-15H2 |
Clé InChI |
HLWXOBNMLWYERE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
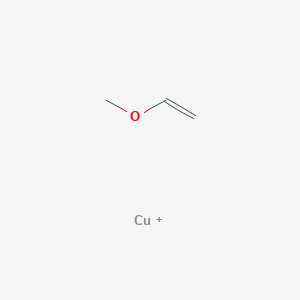
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
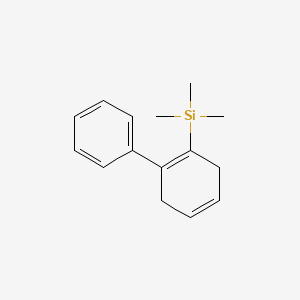

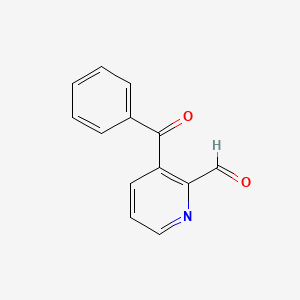
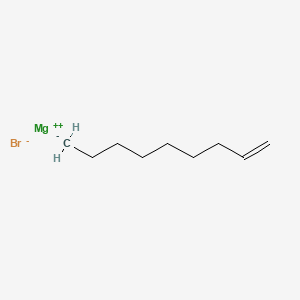
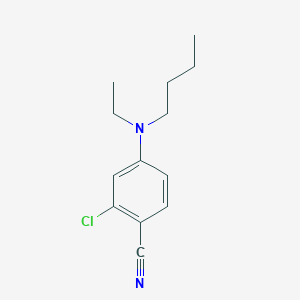

![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
